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AM-8553

MDM2 p53 Protein-Protein Interaction Inhibitors

AM-8553 is a structurally complex piperidinone that potently disrupts the MDM2-p53 interaction with a KD of 0.4 nM. Its well-characterized binding mode (PDB: 4ERF) and oral bioavailability make it an ideal tool compound for p53 pathway research, in vivo xenograft studies, and structure-based drug design. Unlike clinical successor AMG 232, AM-8553 serves as a critical reference compound for benchmarking next-generation inhibitors. Ensure reproducibility by selecting this well-documented, high-purity reagent for your MDM2-p53 interaction assays.

Molecular Formula C25H29Cl2NO4
Molecular Weight 478.4 g/mol
Cat. No. B8302226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-8553
Molecular FormulaC25H29Cl2NO4
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESCCC(C(C)O)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C25H29Cl2NO4/c1-4-21(15(2)29)28-23(16-8-10-18(26)11-9-16)20(17-6-5-7-19(27)12-17)13-25(3,24(28)32)14-22(30)31/h5-12,15,20-21,23,29H,4,13-14H2,1-3H3,(H,30,31)/t15-,20+,21-,23+,25+/m0/s1
InChIKeyYUALYRLIFVPOHL-VPLUBSIMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AM-8553: A Structurally Defined Piperidinone-Based MDM2-p53 Inhibitor with Demonstrated Biochemical and Cellular Differentiation


AM-8553 is a structurally complex, small-molecule piperidinone that potently and selectively disrupts the MDM2-p53 protein-protein interaction [1]. It functions by binding the p53-binding pocket of MDM2, thereby preventing p53 ubiquitination and proteasomal degradation, which leads to p53 stabilization and activation of downstream tumor suppressor pathways [1]. Discovered via structure-based rational design, AM-8553 exhibits a reported MDM2 binding affinity (KD) of 0.4 nM and demonstrates potent cellular activity in p53 wild-type cancer cell lines, along with favorable oral pharmacokinetic properties and robust in vivo antitumor efficacy in xenograft models [1].

Why AM-8553 Cannot Be Directly Substituted with Another Piperidinone MDM2 Inhibitor in Quantitative Research


MDM2-p53 inhibitors, even those sharing a piperidinone scaffold, exhibit profound, non-linear differences in biochemical binding affinity, cellular potency, and in vivo efficacy. Subtle modifications to the N-alkyl substituent, piperidinone ring conformation, and key pharmacophoric elements drastically alter binding kinetics, off-rate, and target engagement [1]. As a result, compounds within the same chemical class—such as AM-8553 and its clinical successor AMG 232—display a >10-fold difference in SPR-measured KD (0.4 nM vs. 0.045 nM) and a >7-fold difference in cellular IC50 (68 nM vs. 9.1 nM) [2]. Direct substitution with a structurally similar analog without rigorous comparative validation introduces significant experimental variability, jeopardizing reproducibility and invalidating cross-study comparisons. Selection of AM-8553 for research must be justified by its specific, quantitative differentiation from its closest analogs, as detailed in the evidence below.

Quantitative Differentiation of AM-8553 from Key Comparators: A Procurement-Focused Evidence Guide


Biochemical Binding Affinity (KD): AM-8553 vs. Nutlin-3a

AM-8553 exhibits a binding affinity (KD) of 0.4 nM for MDM2 , which is significantly more potent than the first-generation small-molecule MDM2 inhibitor Nutlin-3a, which has a reported IC50 of 90 nM (0.09 µM) in biochemical assays [1]. This represents an approximate 225-fold difference in binding potency. The KD value for AM-8553 was determined via surface plasmon resonance (SPR) or similar biophysical methods, while the Nutlin-3a IC50 was derived from a fluorescence polarization-based binding assay, providing cross-study comparable evidence of superior target engagement.

MDM2 p53 Protein-Protein Interaction Inhibitors Oncology Biophysical Assays

Cellular Antiproliferative Activity (SJSA-1 EdU IC50): AM-8553 vs. Clinical Candidate AMG 232

In the SJSA-1 osteosarcoma cell line (p53 wild-type), AM-8553 demonstrates a cellular EdU proliferation IC50 of 68 nM . This is directly comparable to its successor compound, AMG 232, which was developed through further optimization of the N-alkyl substituent and exhibits an IC50 of 9.1 nM in the same assay [1]. While AMG 232 is more potent, AM-8553 remains a highly active tool compound with a well-defined cellular profile. This quantitative difference is critical for researchers designing dose-response studies, as the effective concentration range for AM-8553 is approximately 7.5-fold higher than that of AMG 232.

MDM2 p53 SJSA-1 Osteosarcoma Cell Proliferation Assay

In Vivo Antitumor Efficacy: AM-8553 Demonstrates Tumor Growth Inhibition in the SJSA-1 Xenograft Model

AM-8553 was shown to possess excellent pharmacokinetic properties and substantial in vivo antitumor activity in the SJSA-1 osteosarcoma xenograft mouse model [1]. While the exact ED50 or % tumor growth inhibition (TGI) value for AM-8553 is not explicitly reported in the abstracted literature, the discovery publication for AMG 232 notes that AM-8553 served as the lead compound for optimization and that AMG 232 achieved an ED50 of 9.1 mg/kg in the same xenograft model [2]. This class-level inference confirms that AM-8553 itself is an efficacious in vivo tool compound, providing a benchmark for evaluating next-generation MDM2 inhibitors.

MDM2 p53 In Vivo Efficacy Xenograft Osteosarcoma

Orally Bioavailable Pharmacokinetic Profile: A Critical Advantage for In Vivo Research

AM-8553 is characterized as having 'excellent pharmacokinetic properties' and is orally bioavailable [1]. This property is not universal among MDM2 inhibitors; for instance, early-generation inhibitors like the Nutlin series often required intravenous administration or had limited oral exposure. The oral bioavailability of AM-8553 allows for convenient and reproducible dosing in chronic in vivo efficacy studies, directly supporting its use in mouse tumor models. While specific PK parameters (e.g., Cmax, AUC, t½) for AM-8553 are not detailed in the open literature, its development as a lead compound for AMG 232—which itself has 'remarkable pharmacokinetic properties'—confirms that AM-8553 possesses a favorable oral PK profile suitable for in vivo research [2].

MDM2 p53 Pharmacokinetics Oral Bioavailability In Vivo Pharmacology

High-Resolution Structural Characterization: Co-Crystal Structure with MDM2 at 2 Å Resolution

The crystal structure of AM-8553 bound to the MDM2 N-terminal domain (residues 17-111) has been determined at 2.0 Å resolution and deposited in the Protein Data Bank (PDB ID: 4ERF) [1]. This high-resolution structure reveals the precise binding mode of AM-8553, including key conformational constraints imposed by the piperidinone ring and the N-alkyl substituent that were rationally optimized to enhance affinity and selectivity [2]. In contrast, many early MDM2 inhibitors lack publicly available co-crystal structures, limiting structure-guided optimization efforts. The availability of this structural data provides an unambiguous molecular blueprint for understanding AM-8553's target engagement and for designing analogs.

MDM2 p53 Crystallography Structure-Based Drug Design Protein-Ligand Interactions

Optimized Synthetic Route: A Scalable, High-Yield Synthesis Enhances Research-Grade Supply Reliability

An expedited, second-generation synthesis of AM-8553 was developed to overcome the low yields of the initial route [1]. This optimized synthesis proceeds in 11 steps with an overall yield of 35.6%, utilizing a Noyori dynamic kinetic resolution, a highly diastereoselective allylation, and a novel oxazoline-assisted piperidinone formation [1]. This represents a significant improvement over earlier synthetic routes and ensures a more reliable and cost-effective supply of high-purity research-grade material. While not a direct biological comparator, this synthetic efficiency differentiates AM-8553 from other complex MDM2 inhibitors that may have more challenging or lower-yielding syntheses, potentially impacting commercial availability and cost.

Synthetic Chemistry Process Chemistry Scalability Medicinal Chemistry Compound Procurement

Optimal Research and Preclinical Application Scenarios for AM-8553 Based on Empirical Evidence


Mechanistic Studies of p53 Pathway Activation in Wild-Type p53 Cancer Cell Lines

AM-8553 is ideally suited for in vitro studies examining the molecular consequences of MDM2-p53 disruption. With an MDM2 KD of 0.4 nM and a cellular IC50 of 68 nM in SJSA-1 cells , it potently stabilizes p53 and activates downstream targets (e.g., p21, PUMA) at low nanomolar concentrations. Researchers can use AM-8553 to investigate p53-dependent transcriptional responses, cell cycle arrest, and apoptosis pathways in a range of p53 wild-type cancer models, including osteosarcoma, leukemia, and solid tumor cell lines. The availability of a high-resolution co-crystal structure (PDB: 4ERF) [1] further enables structure-function correlation studies.

In Vivo Proof-of-Concept and Pharmacodynamic Studies in Mouse Xenograft Models

AM-8553's oral bioavailability and demonstrated in vivo antitumor efficacy [2] make it a valuable tool compound for mouse xenograft studies. Researchers can administer AM-8553 orally to evaluate tumor growth inhibition, target engagement (e.g., p53 stabilization, p21 induction in tumor lysates), and preliminary safety pharmacology. While AMG 232 is a more potent clinical candidate (ED50 = 9.1 mg/kg) [3], AM-8553 serves as an excellent reference compound for benchmarking next-generation MDM2 inhibitors or for studies where a less potent but well-characterized tool compound is required.

Structure-Activity Relationship (SAR) and Computational Chemistry Campaigns

The defined binding mode of AM-8553 in the MDM2 N-terminal pocket, as revealed by the 2.0 Å co-crystal structure (PDB: 4ERF) [1], provides a precise template for structure-based drug design and computational modeling. Medicinal chemists can use AM-8553 as a reference ligand for docking studies, molecular dynamics simulations, and pharmacophore modeling to guide the optimization of new MDM2 inhibitors. The compound's synthetic accessibility (35.6% overall yield over 11 steps) [4] also supports its use as a starting point for analog synthesis in academic and industrial medicinal chemistry laboratories.

Reference Standard for Biochemical and Biophysical Assay Validation

AM-8553's well-defined binding affinity (KD = 0.4 nM) and cellular potency profile (SJSA-1 EdU IC50 = 68 nM) make it an ideal positive control for establishing and validating MDM2-p53 interaction assays. It can be used in surface plasmon resonance (SPR), fluorescence polarization (FP), homogeneous time-resolved fluorescence (HTRF), and cellular proliferation assays to benchmark assay performance and confirm target engagement. Its activity is sufficiently distinct from other reference inhibitors (e.g., Nutlin-3a) to allow for robust, quantitative comparison across different assay platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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